molecular formula C13H14N2O2S B1303482 Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate CAS No. 342394-00-7

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate

Cat. No. B1303482
CAS RN: 342394-00-7
M. Wt: 262.33 g/mol
InChI Key: HRPUUSIPGYVPBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate, also known as EBT-C, is a synthetic derivative of the naturally occurring molecule thiamine, which is essential for a variety of metabolic processes in mammals. EBT-C has been studied extensively as a potential therapeutic agent for a variety of diseases, including neurodegenerative disorders, cancer, and diabetes.

Scientific Research Applications

Pharmacological Effects

A related compound, the ethyl ester of beta-carboline-3-carboxylic acid, was found to induce an acute behavioral syndrome in rhesus monkeys, characterized by increased heart rate, blood pressure, plasma cortisol, and catecholamines. The effects were antagonized by benzodiazepines and the specific benzodiazepine receptor antagonist Ro 15-1788. This suggests that compounds like Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate could be involved in the modulation of physiological and affective aspects of anxiety, potentially offering an animal model for human anxiety studies (Ninan et al., 1982).

Biochemical Interactions

In the context of biochemical interactions, compounds similar to this compound have shown interactions with receptors in the brain. For example, Ro 15-4513, an analogue, displayed significant interactions with benzodiazepine recognition sites as a partial inverse agonist. Its effects on conflict tests and convulsions induced by specific agents suggest anxiogenic properties and intricate interactions with benzodiazepine receptors (Corda et al., 1989).

Anticonvulsant and Antiulcer Applications

Other studies have highlighted the potential anticonvulsant and antiulcer applications of derivatives of this compound. ZK 91296, an analogue, demonstrated anticonvulsant action in a photosensitive epilepsy model in baboons, hinting at its therapeutic potential for epilepsy management (Meldrum et al., 1983). Similarly, studies on antiulcer agents have identified compounds like Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which possess H+/K(+)-ATPase inhibitory effects and offer mucosal protection, indicating potential for treating gastric lesions (Terashima et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a very specific compound that might not have been extensively studied or it might not exist .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-15-13(18-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPUUSIPGYVPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381481
Record name ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342394-00-7
Record name ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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